2',3'-O-Isopropylideneadenosine-13C5

Description

BenchChem offers high-quality 2',3'-O-Isopropylideneadenosine-13C5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-O-Isopropylideneadenosine-13C5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

272.21 g/mol |

IUPAC Name |

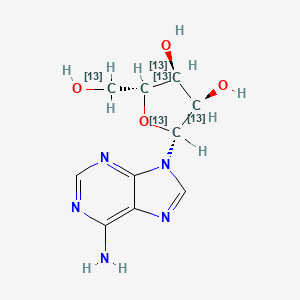

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 |

InChI Key |

OIRDTQYFTABQOQ-ANYWVTQQSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine-13C5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine-13C5, a stable isotope-labeled derivative of adenosine (B11128). It is a crucial tool in biomedical and pharmaceutical research, primarily serving as an internal standard for the accurate quantification of adenosine and its analogs in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details its physicochemical properties, a proposed synthesis method, and its significant applications in metabolic labeling and drug development. Furthermore, it includes detailed experimental protocols and visual diagrams of relevant biological pathways and analytical workflows to support its practical implementation in a laboratory setting.

Introduction

2',3'-O-Isopropylideneadenosine-13C5 is a synthetically modified nucleoside that incorporates five carbon-13 (¹³C) isotopes within its ribose sugar moiety. The isopropylidene group protects the 2' and 3' hydroxyl groups, enhancing its stability and modulating its polarity compared to adenosine. The key feature of this compound is the mass shift of +5 atomic mass units provided by the ¹³C isotopes, which allows for its clear differentiation from its unlabeled counterpart in mass spectrometry-based analyses. This property makes it an invaluable internal standard for correcting analytical variability and matrix effects, thereby ensuring the generation of high-quality, reliable data in quantitative studies.[1] Nucleoside analogs, such as 2',3'-O-Isopropylideneadenosine-13C5, are instrumental in advancing our understanding of cellular processes and are pivotal in the development of novel therapeutics, particularly in the fields of antiviral and anticancer drug discovery.[2][3]

Physicochemical Properties

The introduction of the isopropylidene group and the ¹³C isotopes alters the physicochemical properties of adenosine. These properties are summarized in the table below, with data for the unlabeled analog provided for comparison.

| Property | 2',3'-O-Isopropylideneadenosine | 2',3'-O-Isopropylideneadenosine-13C5 |

| Molecular Formula | C₁₃H₁₇N₅O₄[1][4] | ¹³C₅C₈H₁₇N₅O₄[1] |

| Molecular Weight | 307.31 g/mol [1][4] | ~312.31 g/mol [1] |

| CAS Number | 362-75-4[1][4] | Not available |

| Appearance | White to off-white crystalline powder[1] | Not available |

| Melting Point | 221-222 °C[1][4][5] | Not available |

| Purity | ≥ 98% (HPLC)[2] | Not available |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol[5] | Not available |

| Storage | Room temperature, in a dry and dark place[5] | Room temperature, in a dry and dark place |

Synthesis and Isotopic Labeling

The synthesis would likely begin with commercially available Adenosine-13C5. The protection of the 2' and 3' hydroxyl groups can be achieved through a reaction with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as p-toluenesulfonic acid, in an anhydrous solvent like acetone (B3395972) or dioxane.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for 2',3'-O-Isopropylideneadenosine-13C5.

Applications in Research and Drug Development

The primary application of 2',3'-O-Isopropylideneadenosine-13C5 is as an internal standard in quantitative bioanalysis. However, its unlabeled counterpart and other isotopically labeled nucleosides have broader applications.

Internal Standard for Adenosine Quantification

Due to its structural similarity and co-elution with adenosine in certain chromatographic methods, 2',3'-O-Isopropylideneadenosine-13C5 is an effective internal standard for the quantification of adenosine in biological samples like human plasma.[1] The distinct mass shift allows for accurate measurement by correcting for matrix effects and variations during sample processing.[1]

Metabolic Labeling Studies

Stable isotope-labeled nucleosides are used to trace the synthesis and turnover of nucleic acids.[6] Although the isopropylidene group would need to be removed intracellularly for incorporation into RNA, related ¹³C-labeled nucleosides are used to study RNA dynamics.

Drug Discovery and Development

Isotopically labeled compounds are essential in drug discovery for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[7][8] While 2',3'-O-Isopropylideneadenosine-13C5 is primarily used as an analytical tool, the study of nucleoside analogs is a cornerstone of antiviral and anticancer drug development.[2][3]

Experimental Protocols

Quantification of Adenosine in Human Plasma using LC-MS/MS

This protocol provides a validated method for the sensitive and accurate quantification of adenosine in human plasma.[1]

Materials:

-

Human plasma samples

-

2',3'-O-Isopropylideneadenosine-13C5 (Internal Standard)

-

Acetonitrile (B52724) (ACN)

-

Methanol (B129727) (MeOH)

-

Formic acid (FA)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Prepare a stock solution of 2',3'-O-Isopropylideneadenosine-13C5 in methanol (1 mg/mL).

-

Prepare a working internal standard solution by diluting the stock solution with acetonitrile to 100 ng/mL.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 150 µL of the pre-chilled (-20°C) working internal standard solution to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Utilize a C18 reversed-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

Adenosine: Monitor the transition of the protonated molecule to a specific fragment ion.

-

2',3'-O-Isopropylideneadenosine-13C5: Monitor the transition of the ¹³C-labeled protonated molecule to a specific fragment ion.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both adenosine and the internal standard.

-

Calculate the peak area ratio (Analyte/IS).

-

Quantify the adenosine concentration in the samples using a calibration curve prepared with known concentrations of adenosine.

-

Experimental Workflow Diagram:

Caption: Workflow for adenosine quantification in plasma.

Adenosine Signaling Pathway

Adenosine is a critical signaling molecule that exerts its effects through four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃.[9] The activation of these receptors triggers various downstream signaling cascades that regulate a wide array of physiological processes, including inflammation, neurotransmission, and cardiovascular function. The accurate quantification of adenosine is therefore essential for studying these pathways.

Caption: Simplified overview of adenosine signaling pathways.

Conclusion

2',3'-O-Isopropylideneadenosine-13C5 is a highly valuable and specific tool for researchers in the fields of analytical chemistry, pharmacology, and molecular biology. Its primary role as a stable isotope-labeled internal standard enables the accurate and reliable quantification of adenosine, a key signaling molecule, in complex biological systems. This technical guide provides essential information on its properties, a proposed synthesis, and detailed experimental protocols to facilitate its effective use in research and drug development. The continued application of such isotopically labeled compounds will undoubtedly contribute to significant advancements in our understanding of physiology and the development of new therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]

- 5. Stable Isotope Labeled Nucleotides | Leading Provider of Isotope Labeled Solutions [silantes.com]

- 6. benchchem.com [benchchem.com]

- 7. Biochemical cascade - Wikipedia [en.wikipedia.org]

- 8. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine-¹³C₅: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine-¹³C₅, an isotopically labeled derivative of the naturally occurring nucleoside, adenosine (B11128). This document details its chemical structure, physicochemical properties, and a representative synthesis protocol. Furthermore, it explores its critical applications in biomedical research and drug development, with a particular focus on its role as an internal standard in quantitative mass spectrometry-based bioanalysis and as a tracer in metabolic studies. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of adenosine are provided. Visual representations of the synthesis workflow, analytical methodology, and relevant biochemical pathways are included to facilitate a deeper understanding of its utility.

Introduction

2',3'-O-Isopropylideneadenosine is a derivative of adenosine in which the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This modification enhances its stability and makes it a valuable intermediate in the chemical synthesis of various nucleoside analogs, which are pivotal in the development of antiviral and anticancer therapeutics.[1]

The ¹³C₅-labeled version, 2',3'-O-Isopropylideneadenosine-¹³C₅, incorporates five carbon-13 isotopes into the ribose moiety. This isotopic labeling renders it an indispensable tool for researchers, particularly in quantitative analytical methods such as mass spectrometry. Its distinct mass shift allows it to be used as an ideal internal standard, enabling precise and accurate quantification of endogenous adenosine in complex biological matrices like plasma and tissue homogenates.[2] This is crucial for pharmacokinetic and metabolic studies during drug development.[2] Moreover, its use in metabolic labeling studies allows for the tracing of adenosine metabolism and its incorporation into nucleic acids, providing insights into cellular signaling and RNA synthesis.

Quantitative Data Presentation

The following tables summarize the key physicochemical properties of 2',3'-O-Isopropylideneadenosine-¹³C₅ and its corresponding unlabeled analog for comparative reference.

Table 1: General Properties

| Property | 2',3'-O-Isopropylideneadenosine-¹³C₅ | 2',3'-O-Isopropylideneadenosine |

| Molecular Formula | ⁸C₅¹³C₅H₁₇N₅O₄ | C₁₃H₁₇N₅O₄[3][4][5] |

| Molecular Weight | ~312.31 g/mol [2] | 307.31 g/mol [3][4][5] |

| CAS Number | Not available | 362-75-4[3][4][5] |

| Appearance | White to off-white crystalline powder[2] | White to off-white crystalline powder[2] |

| Melting Point | Not available | 221-222 °C[3][4][6] |

| Purity | >98% (HPLC) | ≥98% (HPLC)[4] |

| Optical Activity | Not available | [α]20/D −98.5°, c = 1 in dioxane[4][7] |

Table 2: Spectroscopic and Analytical Data

| Data Type | 2',3'-O-Isopropylideneadenosine-¹³C₅ | 2',3'-O-Isopropylideneadenosine |

| Mass Spectrometry (m/z) | Expected [M+H]⁺ ≈ 313.3 | [M+H]⁺ ≈ 308.3 |

| ¹H NMR | Spectrum consistent with structure | Spectrum available from various sources[8] |

| ¹³C NMR | Enhanced signals for the five ¹³C-labeled ribose carbons | Standard spectrum |

Experimental Protocols

Synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅

This protocol describes a general method for the synthesis of 2',3'-O-Isopropylideneadenosine, which can be adapted for the ¹³C₅-labeled version by starting with ¹³C₅-adenosine.[9]

Materials and Reagents:

-

¹³C₅-Adenosine

-

Anhydrous Acetone

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Suspend ¹³C₅-adenosine (1 equivalent) in anhydrous acetone.

-

Add 2,2-dimethoxypropane (2-3 equivalents) to the suspension.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC), typically for 2-4 hours.[9]

-

Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2',3'-O-Isopropylideneadenosine-¹³C₅.

Quantification of Adenosine in Human Plasma using LC-MS/MS

This protocol details a validated method for the quantification of adenosine in human plasma using 2',3'-O-Isopropylideneadenosine-¹³C₅ as an internal standard.[2][10]

Materials and Reagents:

-

Human plasma samples

-

2',3'-O-Isopropylideneadenosine-¹³C₅ (Internal Standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Procedure:

Sample Preparation:

-

Thaw frozen human plasma samples on ice.

-

Prepare a stock solution of 2',3'-O-Isopropylideneadenosine-¹³C₅ in methanol (e.g., 1 mg/mL).

-

Prepare a working internal standard solution by diluting the stock solution with acetonitrile to a final concentration of 100 ng/mL.[2]

-

In a microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 150 µL of the pre-chilled (-20°C) working internal standard solution to the plasma sample for protein precipitation.[2]

-

Vortex the mixture for 30 seconds.[2]

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[10]

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.[10]

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: Reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient elution to separate adenosine from other matrix components.

-

Injection Volume: 5 µL.[10]

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Adenosine: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.

-

2',3'-O-Isopropylideneadenosine-¹³C₅ (IS): Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion, accounting for the +5 Da mass shift.

-

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

-

Data Analysis:

-

Integrate the peak areas for both adenosine and the internal standard.

-

Calculate the peak area ratio of adenosine to the internal standard.

-

Quantify the concentration of adenosine in the plasma samples by comparing the peak area ratios to a standard curve prepared with known concentrations of adenosine.

Mandatory Visualizations

Synthesis Workflow

Caption: General synthesis workflow for 2',3'-O-Isopropylideneadenosine-¹³C₅.

LC-MS/MS Experimental Workflow

Caption: Experimental workflow for adenosine quantification via LC-MS/MS.

Adenosine Salvage Pathway

Caption: Metabolic fate of labeled adenosine via the salvage pathway.

References

- 1. adenosine nucleotides degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]

- 4. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]

- 5. 2',3'-O-Isopropylideneadenosine synthesis - chemicalbook [chemicalbook.com]

- 6. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. med.und.edu [med.und.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2',3'-O-Isopropylideneadenosine-¹³C₅, an isotopically labeled derivative of adenosine (B11128) crucial for a range of research and development applications. This document outlines the synthetic protocol, presents key quantitative data, and illustrates its utility in metabolic and signaling pathway analysis.

Core Data Presentation

The following tables summarize the key physicochemical and quantitative data for 2',3'-O-Isopropylideneadenosine-¹³C₅ and its unlabeled counterpart.

Table 1: Physicochemical Properties

| Property | 2',3'-O-Isopropylideneadenosine | 2',3'-O-Isopropylideneadenosine-¹³C₅ |

| Molecular Formula | C₁₃H₁₇N₅O₄ | C₈¹³C₅H₁₇N₅O₄ |

| Molecular Weight | 307.31 g/mol [1] | ~312.31 g/mol [2][3] |

| CAS Number | 362-75-4[1] | Not available |

| Appearance | White to off-white crystalline powder[3] | Not available |

| Melting Point | 221-222 °C[1] | Not available |

| Solubility | Dioxane (Slightly, Sonicated), DMSO (Slightly), Methanol (B129727) (Slightly) | Chloroform |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | 2',3'-O-Isopropylideneadenosine | 2',3'-O-Isopropylideneadenosine-¹³C₅ |

| ¹H NMR | Spectrum available[4] | Data not explicitly available, but would show characteristic shifts due to ¹³C coupling. |

| ¹³C NMR | Spectrum available | Expected to show five enriched signals in the ribose moiety region. |

| Mass Spectrometry (EI) | Spectrum available | Expected [M+H]⁺ ~313.3 g/mol . Fragmentation would involve the ¹³C₅-labeled ribose moiety.[2] |

| Purity (HPLC) | ≥98% | Typically high purity for use as an internal standard. |

Experimental Protocols

Synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅

This protocol is adapted from general methods for the isopropylidenation of nucleosides. The synthesis of the ¹³C₅-labeled analog requires the use of Adenosine-¹³C₅ as the starting material.

Materials:

-

Adenosine-¹³C₅

-

Anhydrous Acetone

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Methanol

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend Adenosine-¹³C₅ in anhydrous acetone.

-

Reagent Addition: Add an excess of 2,2-dimethoxypropane to the suspension. This serves as both the protecting group source and a water scavenger.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, neutralize the catalyst by adding solid sodium bicarbonate and stir for 15-20 minutes.

-

Work-up: Filter the mixture to remove solids. Evaporate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate as the eluent.

-

Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantification of Adenosine in Human Plasma using LC-MS/MS

This protocol details a method for the quantification of adenosine in a biological matrix using 2',3'-O-Isopropylideneadenosine-¹³C₅ as an internal standard.[3]

Materials:

-

Human plasma samples

-

2',3'-O-Isopropylideneadenosine-¹³C₅ (Internal Standard) stock solution (1 mg/mL in methanol)

-

Working internal standard solution (100 ng/mL in acetonitrile)

-

Acetonitrile (B52724) (pre-chilled at -20°C)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 150 µL of the pre-chilled working internal standard solution to the plasma sample.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a C18 reversed-phase column with a gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Utilize a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+). Monitor the specific precursor-to-product ion transitions for both adenosine and 2',3'-O-Isopropylideneadenosine-¹³C₅ in Multiple Reaction Monitoring (MRM) mode.[2]

-

Mandatory Visualizations

Caption: Synthetic workflow for 2',3'-O-Isopropylideneadenosine-¹³C₅.

Caption: Metabolic fate of 2',3'-O-Isopropylideneadenosine-¹³C₅.

Caption: Adenosine receptor signaling pathways.[5][6][7]

References

- 1. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2',3'-O-Isopropylideneadenosine(362-75-4) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2',3'-O-Isopropylideneadenosine-13C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2',3'-O-Isopropylideneadenosine-13C5, a crucial isotopically labeled intermediate in nucleoside chemistry. Its primary application lies in the synthesis of modified nucleosides for various therapeutic and research purposes, allowing for precise tracking and quantification in biological systems.

Core Compound Data

The incorporation of five Carbon-13 isotopes into the ribose moiety of 2',3'-O-Isopropylideneadenosine significantly alters its molecular weight, a critical parameter for mass spectrometry-based analyses. The table below summarizes the key quantitative data for the labeled and unlabeled compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Label |

| 2',3'-O-Isopropylideneadenosine | C₁₃H₁₇N₅O₄ | 307.31[1][2][3][4][5] | Unlabeled |

| Adenosine-¹³C₅ | C₅¹³C₅H₁₃N₅O₄ | 272.20[6][7] | 5 x ¹³C |

| 2',3'-O-Isopropylideneadenosine-¹³C₅ | C₈¹³C₅H₁₇N₅O₄ | 312.33 | 5 x ¹³C |

Determination of Molecular Weight: A Methodological Overview

The molecular weight of 2',3'-O-Isopropylideneadenosine-¹³C₅ is calculated by considering the mass difference between the naturally abundant ¹²C and the incorporated ¹³C isotopes. The following workflow outlines the logical steps for this determination.

References

- 1. biosynth.com [biosynth.com]

- 2. aurora-biotech.com [aurora-biotech.com]

- 3. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 4. 2',3'-O-Isopropylideneadenosine synthesis - chemicalbook [chemicalbook.com]

- 5. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Adenosine-13C5 | CAS 159496-13-6 | LGC Standards [lgcstandards.com]

A Comprehensive Technical Guide to 2',3'-O-Isopropylideneadenosine-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2',3'-O-Isopropylideneadenosine-¹³C₅ is a stable isotope-labeled derivative of adenosine (B11128), a pivotal nucleoside in numerous physiological processes. The incorporation of five ¹³C atoms into the ribose moiety provides a distinct mass shift, making it an invaluable tool in metabolic research and quantitative analysis. The isopropylidene group serves as a protective element for the 2' and 3' hydroxyl groups of the ribose, rendering it a key intermediate in the synthesis of various adenosine analogs for therapeutic development.[1][2][3][4] This guide provides an in-depth overview of its properties, synthesis, and applications, complete with detailed experimental protocols and pathway visualizations to support its use in academic and industrial research settings.

Core Physicochemical Data

A comparative summary of the key physicochemical properties of 2',3'-O-Isopropylideneadenosine and its ¹³C₅-labeled analog is presented below.

| Property | 2',3'-O-Isopropylideneadenosine | 2',3'-O-Isopropylideneadenosine-¹³C₅ |

| Molecular Formula | C₁₃H₁₇N₅O₄[5] | ⁸C₅¹³C₅H₁₇N₅O₄[5] |

| Molecular Weight | 307.31 g/mol [5][6][7] | ~312.31 g/mol [5] |

| CAS Number | 362-75-4[5][6][7][8] | Not available[5] |

| Appearance | White to off-white crystalline powder[5][9] | Not available[5] |

| Melting Point | 221-222 °C[5][6][8][10] | Not available[5] |

| Purity | ≥ 98% (HPLC)[3] | - |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol[8] | - |

| Optical Activity | [α]20/D −98.5°, c = 1 in dioxane[10] | - |

Storage and Stability

Proper storage is critical to maintain the integrity of 2',3'-O-Isopropylideneadenosine-¹³C₅.

| Form | Storage Temperature | Duration |

| Solid | -20°C | At least 2-3 years[11] |

| In Solution | -80°C | Up to 6 months[11] |

| -20°C | Up to 1 month[11] |

Note: The isopropylidene group is sensitive to acidic conditions. Stability in aqueous solutions is pH-dependent.[11]

Key Applications in Research and Development

2',3'-O-Isopropylideneadenosine-¹³C₅ is a versatile tool with several key applications:

-

Internal Standard in LC-MS/MS: It is an ideal internal standard for the quantification of adenosine and its metabolites in complex biological matrices like human plasma. The five ¹³C atoms provide a clear mass shift, preventing signal overlap with the unlabeled analyte.[5]

-

Metabolic Labeling Studies: As a stable isotope-labeled precursor, it is used to trace the synthesis and turnover of RNA. Once taken up by cells, it is metabolized and incorporated into newly synthesized RNA, allowing for the quantification of RNA dynamics.[1]

-

Intermediate in Nucleoside Synthesis: The protective isopropylidene group allows for regioselective modifications at other positions of the adenosine molecule, particularly the 5'-hydroxyl group. This makes it a crucial building block for synthesizing modified nucleosides with potential as antiviral or anticancer agents.[3][4][12]

-

Cellular Signaling Research: It is used in studies investigating cellular signaling pathways that involve adenosine and its derivatives.[1][3]

Experimental Protocols

Representative Synthesis of 2',3'-O-Isopropylideneadenosine

This protocol describes the synthesis of the unlabeled compound. The synthesis of the ¹³C₅-labeled analog follows a similar procedure using ¹³C₅-labeled adenosine as the starting material.[2]

Materials:

-

Adenosine

-

Anhydrous Acetone[4]

-

Sodium bicarbonate[2]

-

Anhydrous Sodium Sulfate[4]

-

Silica (B1680970) Gel for column chromatography[2][4]

Procedure:

-

Reaction Setup: Suspend adenosine in anhydrous acetone (B3395972) in a round-bottom flask.[2][4]

-

Addition of Reagents: Add an excess of 2,2-dimethoxypropane, which acts as both a reactant and a water scavenger.[2]

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the mixture.[2]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[2]

-

Quenching: Once complete, quench the catalyst by adding solid sodium bicarbonate and stirring for 15-20 minutes.[2]

-

Workup: Filter the mixture to remove solids.[2]

-

Purification: Purify the crude product using silica gel column chromatography to obtain pure 2',3'-O-Isopropylideneadenosine.[13]

Use as an Internal Standard for Adenosine Quantification in Plasma

This protocol outlines a validated LC-MS/MS method for quantifying adenosine in human plasma.[5]

Procedure:

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Use a C18 reversed-phase column for separation.[14]

-

The fragmentation of adenosine in positive ion ESI-MS/MS typically involves the cleavage of the glycosidic bond, producing the protonated adenine (B156593) fragment ion (m/z 136 for the unlabeled species).[14]

-

-

Data Processing:

-

Correct for matrix effects and variability during sample processing using the internal standard signal.[5]

-

Metabolic Labeling for RNA Synthesis Analysis

This protocol details the use of the labeled compound to study RNA dynamics.[1][13]

Procedure:

-

Cell Culture and Labeling:

-

Metabolite Extraction:

-

Analytical Measurement:

-

Analyze the extracted metabolites (specifically RNA) using mass spectrometry to determine the incorporation of ¹³C₅-adenosine.

-

Signaling Pathways and Metabolism

Upon cellular uptake, 2',3'-O-Isopropylideneadenosine-¹³C₅ is processed by cellular enzymes. The protective isopropylidene group is cleaved to yield ¹³C₅-labeled adenosine. This labeled adenosine then enters the adenosine salvage pathway.[1]

-

Phosphorylation: Adenosine kinase phosphorylates ¹³C₅-adenosine to form ¹³C₅-adenosine monophosphate (AMP).[1]

-

Conversion: ¹³C₅-AMP is subsequently converted to ¹³C₅-adenosine diphosphate (B83284) (ADP) and then to ¹³C₅-adenosine triphosphate (ATP).[1]

-

Incorporation: The labeled ¹³C₅-ATP is then available for incorporation into newly transcribed RNA by RNA polymerases.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]

- 7. 2′,3′-O-异亚丙基腺苷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 9. aurora-biotech.com [aurora-biotech.com]

- 10. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine-13C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine-13C5, a crucial isotopically labeled nucleoside analog. This document details its synthesis, physicochemical properties, and key applications in biomedical research and drug development, with a focus on its role as an internal standard in mass spectrometry-based analyses and as a tracer in metabolic flux analysis.

Core Data Presentation

The following tables summarize the key quantitative data for 2',3'-O-Isopropylideneadenosine-13C5 and its unlabeled counterpart for easy comparison.

Table 1: General Properties

| Property | 2',3'-O-Isopropylideneadenosine-13C5 | 2',3'-O-Isopropylideneadenosine (Unlabeled) |

| Molecular Formula | C₈¹³C₅H₁₇N₅O₄ | C₁₃H₁₇N₅O₄[1] |

| Molecular Weight | ~312.27 g/mol [1][2] | 307.31 g/mol [1] |

| Appearance | White or nearly white crystal powder[1] | White to off-white crystalline powder[3] |

| Purity | ≥98% (typically by HPLC)[3] | ≥98% |

| Isotopic Enrichment | >99% (claimed by some vendors) | Not Applicable |

| CAS Number | Not publicly available[1][4] | 362-75-4[1] |

Table 2: Physicochemical Properties (Unlabeled 2',3'-O-Isopropylideneadenosine)

| Property | Value |

| Melting Point | 221-222 °C[1] |

| Optical Activity | [α]20/D −98.5°, c = 1 in dioxane |

Experimental Protocols

Synthesis of 2',3'-O-Isopropylideneadenosine-13C5

The synthesis of 2',3'-O-Isopropylideneadenosine-13C5 is adapted from established protocols for the isopropylidenation of nucleosides, starting with commercially available Adenosine-13C5.[1][3]

Materials:

-

Adenosine-13C5

-

Anhydrous Acetone (solvent)[1]

-

2,2-Dimethoxypropane (B42991) (reactant and water scavenger)[1]

-

p-Toluenesulfonic acid (catalyst)[1]

-

Sodium bicarbonate (for quenching)[1]

-

Silica (B1680970) gel for column chromatography[1]

-

Ethyl acetate (B1210297) and methanol (B129727) (eluents)[1]

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend Adenosine-13C5 in anhydrous acetone.[1]

-

Addition of Reagents: Add an excess of 2,2-dimethoxypropane to the suspension.[1]

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the mixture.[1]

-

Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[1]

-

Quenching: Once the reaction is complete, neutralize the catalyst by adding a small amount of solid sodium bicarbonate and stir for 15-20 minutes.[1]

-

Workup: Filter the mixture to remove the sodium bicarbonate and any remaining solids. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate as the eluent.[1]

-

Characterization: Combine the fractions containing the pure product and evaporate the solvent. The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its identity, purity, and isotopic enrichment.[1][3] The expected mass shift of +5 Da compared to the unlabeled compound should be observed in the mass spectrum.[2]

Quantification of Adenosine (B11128) in Human Plasma using LC-MS/MS

This protocol details a method for the sensitive and accurate quantification of adenosine in human plasma using 2',3'-O-Isopropylideneadenosine-13C5 as an internal standard.[4]

Materials:

-

Human plasma samples

-

2',3'-O-Isopropylideneadenosine-13C5 (Internal Standard)

-

Methanol

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.[4]

-

Prepare a stock solution of 2',3'-O-Isopropylideneadenosine-13C5 in methanol (e.g., 1 mg/mL).[4]

-

Prepare a working internal standard solution by diluting the stock solution with acetonitrile to a final concentration of 100 ng/mL.[4]

-

In a microcentrifuge tube, add 50 µL of the plasma sample.[4]

-

Add 150 µL of the pre-chilled working internal standard solution to the plasma sample.[4]

-

Vortex mix for 30 seconds to precipitate proteins.[4]

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a C18 reversed-phase column.[5]

-

Use a gradient elution with mobile phases such as water with an acidic modifier (e.g., 0.1% formic acid) and acetonitrile or methanol with the same modifier.[5]

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[4]

-

Optimize the MRM transitions for both adenosine and 2',3'-O-Isopropylideneadenosine-13C5.[5]

-

-

Data Processing:

-

Integrate the peak areas for both the analyte (adenosine) and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of adenosine in the plasma samples using a calibration curve.

-

Mandatory Visualization

Signaling Pathways

2',3'-O-Isopropylideneadenosine, as an analog of adenosine, is expected to interact with adenosine receptors. The following diagrams illustrate the canonical signaling pathways for the A1 and A2A adenosine receptors.

Caption: A1 Adenosine Receptor Signaling Pathway.[6][7][8][9]

Caption: A2A Adenosine Receptor Signaling Pathway.[10][11][12][13]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of 2',3'-O-Isopropylideneadenosine and its application in metabolic flux analysis.

Caption: Synthesis Workflow for 2',3'-O-Isopropylideneadenosine-13C5.[1]

Caption: Metabolic Flux Analysis (MFA) Workflow.[2][14][15][16][17][18]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 17. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 18. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

The Advent of Carbon-13 Labeled Nucleosides: A Technical Guide to Their Synthesis, Analysis, and Application in Unraveling Metabolic Networks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of stable isotope labeling has revolutionized the study of biological systems. Among these, carbon-13 (¹³C) has emerged as an indispensable tool for tracing the carbon backbone of essential biomolecules. This technical guide delves into the discovery, synthesis, and application of ¹³C-labeled nucleosides, the fundamental building blocks of DNA and RNA. We will explore the core principles of their use in metabolic research, provide detailed experimental protocols for their synthesis and analysis, and present quantitative data from key studies. Furthermore, this guide will illustrate the central role of ¹³C-labeled nucleosides in elucidating complex metabolic pathways, particularly in the context of cancer metabolism, and their utility in drug development.

Introduction: A Historical Perspective on the Discovery and Significance

The journey to understanding the intricate web of metabolic pathways within a cell has been a long and complex one. A significant leap forward came with the ability to tag and trace the fate of molecules in biological systems. While early studies utilized radioactive isotopes, the advent of stable isotope labeling, particularly with carbon-13, offered a safer and equally powerful alternative for researchers.

The foundational work in the mass spectrometry of nucleosides in the 1960s and 1970s by pioneers such as James A. McCloskey and Klaus Biemann laid the groundwork for the analysis of these complex biomolecules. While a single "discovery" paper for the first synthesis of a ¹³C-labeled nucleoside is not easily pinpointed, the collective efforts of the scientific community during this period led to the gradual development and refinement of synthetic methods. These early endeavors were driven by the need for internal standards in mass spectrometry and for probes to study biosynthetic pathways.

The true power of ¹³C-labeled nucleosides was fully realized with the development of advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. These technologies allowed for the precise determination of the location and extent of ¹³C incorporation into nucleosides, providing unprecedented insights into metabolic fluxes and pathway activities. Today, ¹³C-labeled nucleosides are indispensable tools in a wide range of research areas, from basic cell biology to drug discovery and development.[1]

Core Principles of ¹³C Labeling in Nucleoside Metabolism

The fundamental principle behind the use of ¹³C-labeled nucleosides is the introduction of a "heavy" carbon isotope into a biological system and the subsequent tracking of its incorporation into newly synthesized molecules. By providing cells with a ¹³C-enriched precursor, such as glucose or an amino acid, researchers can follow the flow of carbon atoms through various metabolic pathways that lead to the synthesis of the ribose sugar and the purine (B94841) and pyrimidine (B1678525) bases of nucleosides.[2]

The two primary analytical techniques used to detect and quantify ¹³C incorporation are:

-

Mass Spectrometry (MS): MS is highly sensitive and is used to measure the mass isotopologue distribution (MID) of a given metabolite. The MID reveals the proportion of molecules that contain zero, one, two, or more ¹³C atoms. This information is crucial for calculating metabolic fluxes.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific position of ¹³C atoms within a molecule. This positional information, or isotopomer analysis, can help to distinguish between different metabolic pathways that may produce the same overall mass isotopologue.[4]

By analyzing the labeling patterns in nucleosides and other related metabolites, researchers can construct a quantitative map of cellular metabolism, a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA).[5] This powerful approach allows for the identification of active and inactive pathways, the quantification of reaction rates (fluxes), and the elucidation of how metabolic networks are rewired in different physiological or pathological states, such as cancer.[6]

Experimental Protocols

The successful application of ¹³C-labeled nucleosides relies on robust experimental protocols for both their synthesis and the analysis of their incorporation into biological molecules. This section provides detailed methodologies for key experiments.

Synthesis of ¹³C-Labeled Nucleosides

The synthesis of ¹³C-labeled nucleosides can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired labeling pattern (uniform or site-specific) and the scale of the synthesis.

Chemical synthesis offers precise control over the position of the ¹³C label. This is particularly useful for probing specific enzymatic reactions or for NMR-based structural studies.

Example Protocol: Synthesis of [8-¹³C]Guanosine

This protocol describes a combined chemical and enzymatic approach to synthesize [8-¹³C]guanosine 5'-diphosphate (GDP) from ¹³C-formic acid.[7]

-

Introduction of the ¹³C label: The synthesis begins with the incorporation of the ¹³C label from H¹³COOH into the purine ring structure. A key step involves the ring closure of a pyrimidine precursor using a ¹³C-labeled reagent.

-

Glycosylation: The labeled guanine (B1146940) base is then coupled to a protected ribose sugar to form the nucleoside.

-

Phosphorylation: The nucleoside is subsequently phosphorylated to yield the nucleotide, in this case, GDP. This step is often carried out enzymatically for higher efficiency and specificity.

-

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

General Considerations for Chemical Synthesis:

-

Protecting Groups: The hydroxyl groups of the ribose and the exocyclic amino groups of the bases must be protected during chemical synthesis to prevent unwanted side reactions.

-

Stereochemistry: Controlling the stereochemistry of the glycosidic bond is crucial to obtain the biologically active β-anomer.

-

Yields: Chemical syntheses of labeled nucleosides can be multi-step processes with varying yields. Careful optimization of each step is necessary.

Enzymatic and chemo-enzymatic methods are often more efficient for producing uniformly labeled nucleosides, where all carbon atoms in the ribose and/or base are replaced with ¹³C.

Example Protocol: Chemo-enzymatic Synthesis of Uniformly ¹³C-Labeled Uridine (B1682114) Triphosphate (UTP)

This protocol utilizes a combination of chemical synthesis for the labeled precursor and a cascade of enzymatic reactions to produce the final product.[8]

-

Labeled Precursor: The synthesis starts with commercially available [U-¹³C₆]glucose.

-

Enzymatic Cascade: A cocktail of eleven enzymes is used to convert the labeled glucose into 5-phosphoribosyl-1-pyrophosphate (PRPP).

-

UMP Synthesis: The PRPP is then reacted with unlabeled uracil (B121893) in a reaction catalyzed by uracil phosphoribosyltransferase to produce uniformly ¹³C-labeled uridine monophosphate (UMP) in the ribose moiety.

-

Phosphorylation to UTP: The UMP is subsequently phosphorylated to uridine diphosphate (B83284) (UDP) and then to UTP using appropriate kinases and an ATP regeneration system.

-

Purification: The final labeled UTP is purified by chromatography.

General Workflow for a ¹³C Nucleoside Labeling Experiment

Caption: General workflow for a ¹³C nucleoside labeling experiment.

Analysis of ¹³C Incorporation

-

Cell Culture and Labeling: Culture cells in a medium containing the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose) until isotopic steady state is reached (typically 24-48 hours).

-

Metabolite Extraction: Rapidly quench metabolism by washing the cells with ice-cold saline and then extracting the metabolites with a cold solvent mixture (e.g., 80% methanol).

-

Hydrolysis (Optional): To analyze the nucleoside composition of RNA or DNA, the nucleic acids are first isolated and then enzymatically hydrolyzed to individual nucleosides.

-

Sample Cleanup: The extracted metabolites or hydrolyzed nucleosides are then prepared for analysis, which may involve derivatization to improve their chromatographic properties.

-

Chromatographic Separation: The sample is injected onto a liquid chromatography (LC) system to separate the different nucleosides and other metabolites.

-

Mass Spectrometry Detection: The separated compounds are then introduced into a mass spectrometer. Data is typically acquired in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect the different mass isotopologues of the nucleosides of interest.

-

Data Analysis: The peak areas for each mass isotopologue are integrated. After correcting for the natural abundance of ¹³C, the mass isotopologue distribution (MID) is calculated.

Data Presentation and Interpretation

The quantitative data obtained from ¹³C labeling experiments are typically presented in tables that show the mass isotopologue distributions or the calculated metabolic fluxes.

Mass Isotopologue Distribution (MID) Data

The following table presents hypothetical MID data for the ribose moiety of adenosine (B11128) in cancer cells grown in the presence of [U-¹³C₆]-glucose, with and without a drug treatment that inhibits the pentose (B10789219) phosphate (B84403) pathway (PPP).

| Isotopologue | Control Cells (%) | Treated Cells (%) |

| M+0 | 5 | 40 |

| M+1 | 10 | 30 |

| M+2 | 15 | 15 |

| M+3 | 20 | 10 |

| M+4 | 20 | 5 |

| M+5 | 30 | 0 |

Interpretation: In the control cells, a significant portion of the adenosine ribose is fully labeled (M+5), indicating active de novo synthesis from the labeled glucose via the PPP. In the drug-treated cells, the M+5 fraction is absent, and the M+0 fraction is significantly increased. This suggests that the drug has inhibited the PPP, forcing the cells to utilize unlabeled carbon sources for ribose synthesis.

Metabolic Flux Analysis (MFA) Data

The MID data can be used to calculate the relative or absolute fluxes through different metabolic pathways. The table below shows example relative flux data for central carbon metabolism in a cancer cell line.

| Metabolic Pathway | Relative Flux (Normalized to Glucose Uptake) |

| Glycolysis | 1.00 |

| Pentose Phosphate Pathway (Oxidative) | 0.25 |

| TCA Cycle | 0.80 |

| Anaplerosis (from Glutamine) | 0.40 |

| Lactate Production | 0.90 |

Interpretation: This data indicates that for every 100 units of glucose taken up by the cells, 25 units enter the oxidative PPP, and 90 units are converted to lactate. The TCA cycle is also highly active, with a significant contribution from glutamine anaplerosis.

Applications in Research and Drug Development

¹³C-labeled nucleosides are powerful tools for investigating a wide range of biological questions and for the development of new therapeutic agents.

Elucidation of Metabolic Pathways

One of the primary applications of ¹³C-labeled nucleosides is the elucidation of metabolic pathways. By tracing the flow of ¹³C from a labeled precursor to the final nucleoside product, researchers can map out the connections between different metabolic reactions.

The Pentose Phosphate Pathway (PPP)

The PPP is a crucial pathway for the synthesis of the ribose-5-phosphate (B1218738) precursor for nucleotide biosynthesis and for the production of NADPH for reductive biosynthesis and antioxidant defense. Using specifically labeled glucose tracers, such as [1,2-¹³C₂]-glucose, allows for the quantification of the flux through the oxidative and non-oxidative branches of the PPP.[9]

Caption: Carbon flow from glucose to nucleosides via the Pentose Phosphate Pathway.

Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. ¹³C-MFA using labeled nucleosides and their precursors has been instrumental in understanding these metabolic alterations, such as the Warburg effect (aerobic glycolysis) and the increased reliance on glutamine metabolism.[6] This knowledge is crucial for identifying novel therapeutic targets in cancer.

Drug Development

In the development of new drugs, particularly nucleoside analogs used in antiviral and anticancer therapies, ¹³C labeling is a valuable tool.[2] It can be used to:

-

Elucidate the mechanism of action: By tracing the metabolic fate of a ¹³C-labeled drug candidate, researchers can determine how it is activated and incorporated into nucleic acids or how it inhibits specific enzymes.

-

Investigate drug resistance: ¹³C labeling can help to identify the metabolic pathways that are altered in drug-resistant cells, providing insights into the mechanisms of resistance.

-

Assess drug metabolism and pharmacokinetics: Labeled compounds are used in studies to understand how a drug is absorbed, distributed, metabolized, and excreted by the body.[10]

Conclusion

The discovery and application of carbon-13 labeled nucleosides have provided an unprecedented window into the complex world of cellular metabolism. From their early use as internal standards in mass spectrometry to their current central role in metabolic flux analysis, these powerful tools have been instrumental in advancing our understanding of fundamental biological processes. For researchers, scientists, and drug development professionals, the ability to trace the journey of carbon atoms through the intricate network of metabolic pathways offers a quantitative and dynamic view of the cell at work. As analytical technologies continue to improve in sensitivity and resolution, the application of ¹³C-labeled nucleosides will undoubtedly continue to expand, leading to new discoveries and the development of novel therapeutic strategies for a wide range of human diseases.

References

- 1. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer | bioRxiv [biorxiv.org]

- 7. Synthesis and structure determination of [8(-13)C]guanosine 5'-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

The Analytical & Biological Mechanisms of 2',3'-O-Isopropylideneadenosine-13C5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2',3'-O-Isopropylideneadenosine-13C5, a stable isotope-labeled derivative of adenosine (B11128). The primary mechanism of action of this compound is not pharmacological, but rather its critical function as an internal standard in quantitative bioanalysis using mass spectrometry. Its structure, nearly identical to its unlabeled counterpart, allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variability and ensuring high accuracy and precision.[1] Concurrently, as an adenosine analog, the parent molecule is expected to interact with adenosine receptors, conferring a potential biological mechanism of action relevant to researchers studying purinergic signaling pathways.[2][3] This document details both the analytical and potential biological roles, providing comprehensive experimental protocols, quantitative data, and visual workflows to support its application in research and development.

Core Mechanism of Action: An Analytical Internal Standard

The principal application and "mechanism of action" of 2',3'-O-Isopropylideneadenosine-13C5 is its role as a stable isotope-labeled internal standard (SIL-IS) in isotope dilution mass spectrometry.[1][2][4] This technique is the gold standard for accurate and precise quantification of molecules in complex biological matrices like plasma, urine, or cell lysates.[1]

The core principle relies on the addition of a known quantity of the SIL-IS to a sample at the earliest stage of preparation.[5] Because 2',3'-O-Isopropylideneadenosine-13C5 is chemically and physically almost identical to the unlabeled analyte, it experiences the same losses during extraction, and the same ionization suppression or enhancement effects in the mass spectrometer.[1][5] The five Carbon-13 (¹³C) atoms in the ribose moiety give it a distinct mass-to-charge ratio (+5 Da) from the native compound, allowing the mass spectrometer to measure both compounds independently.[1][4] By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, one can accurately determine the initial concentration of the analyte, effectively nullifying any variations introduced during the analytical workflow.

Physicochemical Properties

A comparison of the key properties of the labeled internal standard and its unlabeled counterpart is crucial for its application.

| Property | 2',3'-O-Isopropylideneadenosine (Analyte) | 2',3'-O-Isopropylideneadenosine-13C5 (Internal Standard) |

| Molecular Formula | C₁₃H₁₇N₅O₄ | C₈¹³C₅H₁₇N₅O₄ |

| Molecular Weight | 307.31 g/mol | ~312.27 g/mol |

| CAS Number | 362-75-4 | Not Publicly Available |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point | 221-222 °C | Not Specified |

| Purity (Typical) | ≥98% (HPLC) | ≥98% (HPLC) |

Data sourced from multiple references.[2][4]

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical relationship and principle of using a SIL-IS for quantification.

Caption: Principle of Stable Isotope Dilution Analysis.

Biological Mechanism of Action: An Adenosine Analog

Beyond its analytical function, 2',3'-O-Isopropylideneadenosine is an analog of adenosine, a critical purinergic signaling molecule. Adenosine exerts its physiological effects by activating four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2][3] These receptors are involved in a vast array of processes, including neurotransmission, inflammation, and vasodilation.[2]

The presence of the 2',3'-O-isopropylidene group protects the ribose hydroxyls, which can alter the molecule's stability and receptor binding affinity compared to native adenosine.[2][6] Therefore, the compound itself can be used in biochemical and pharmacological assays to study adenosine receptor signaling. Recent research has highlighted that adenosine analogs can possess immunomodulatory and antiviral properties, often through interaction with the A2A receptor.[7][8]

Adenosine A2A Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway for the Adenosine A2A receptor, a common target for adenosine analogs.

Caption: Canonical Adenosine A2A Receptor Signaling Cascade.

Experimental Protocols

Protocol for Quantification of Adenosine Analogs in Human Plasma

This protocol details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying an adenosine analog (e.g., 2',3'-O-Isopropylideneadenosine) in plasma using its ¹³C₅-labeled counterpart as the internal standard.

A. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples on ice.

-

Prepare a working internal standard solution of 2',3'-O-Isopropylideneadenosine-13C5 at 100 ng/mL in acetonitrile.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 150 µL of the cold (-20°C) working internal standard solution to the plasma.[1]

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[9]

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.[9]

B. Liquid Chromatography (LC) Conditions

-

Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 3.5 µm).[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.[5]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.[9]

-

Gradient:

-

0-1.0 min: 5% B

-

1.0-5.0 min: 5% to 95% B

-

5.0-6.0 min: 95% B

-

6.1-8.0 min: 5% B (re-equilibration)

-

C. Mass Spectrometry (MS) Conditions

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

-

Scan Type: Multiple Reaction Monitoring (MRM).[5]

-

Ion Source Gas 1: 40 psi

-

Ion Source Gas 2: 20 psi

-

Curtain Gas: 20 psi

-

Temperature: 500°C

D. MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Adenosine | 268.1 | 136.1 | 15 | 20 |

| 2',3'-O-Isopropylideneadenosine | 308.3 | 136.1 | 25 | 80 |

| 2',3'-O-Isopropylideneadenosine-13C5 (IS) | 313.3 | 136.1 | 25 | 80 |

Note: MRM parameters, especially Collision Energy and Declustering Potential, should be optimized for the specific instrument in use. Data sourced from multiple references.[1][8]

Experimental Workflow Diagram

Caption: LC-MS/MS sample preparation and analysis workflow.

Conclusion

2',3'-O-Isopropylideneadenosine-13C5 is a specialized and powerful research tool with a dual nature. Its primary mechanism of action is its function as a high-fidelity internal standard, which is indispensable for the accurate quantification of adenosine and its analogs in complex biological samples.[1][4] The protocols and data provided in this guide offer a robust framework for its implementation in LC-MS/MS-based bioanalysis. Furthermore, its structural similarity to native adenosine makes its unlabeled form a valuable compound for investigating the pharmacology of purinergic signaling pathways, offering avenues for drug discovery and development.[6] A thorough understanding of both its analytical and biological roles allows researchers to leverage this compound to its full potential, ensuring the generation of high-quality, reproducible data in both quantitative studies and biochemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]

Methodological & Application

Application Notes and Protocols for 2',3'-O-Isopropylideneadenosine-13C5 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2',3'-O-Isopropylideneadenosine-13C5 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of adenosine (B11128) and its analogs by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a SIL-IS is the gold standard in quantitative mass spectrometry, ensuring the highest accuracy and precision by compensating for variations in sample preparation, chromatography, and ionization.[1]

Introduction

2',3'-O-Isopropylideneadenosine-13C5 is a derivative of the endogenous nucleoside adenosine, labeled with five carbon-13 isotopes in the ribose moiety. This isotopic labeling provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.[1] The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose, which can influence its stability and chromatographic behavior.[2][3] This internal standard is particularly useful for the accurate quantification of adenosine and related compounds in complex biological matrices such as plasma, serum, and tissue extracts, which is crucial in pharmacokinetic, pharmacodynamic, and metabolic studies.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of 2',3'-O-Isopropylideneadenosine and its 13C5-labeled counterpart is presented below.

| Property | 2',3'-O-Isopropylideneadenosine | 2',3'-O-Isopropylideneadenosine-13C5 |

| Molecular Formula | C₁₃H₁₇N₅O₄ | C₈¹³C₅H₁₇N₅O₄ |

| Molecular Weight | 307.31 g/mol | ~312.27 g/mol [4] |

| Appearance | White to off-white crystalline powder | White or nearly white crystal powder[4] |

| CAS Number | 362-75-4[4] | Not publicly available[4] |

| Melting Point | 221-222 °C[4] | Not specified |

Quantitative Performance Data

While specific bioanalytical validation data for the use of 2',3'-O-Isopropylideneadenosine-13C5 as an internal standard is not widely published, the following table represents typical performance characteristics expected from a validated LC-MS/MS method for adenosine quantification in human plasma. This data is illustrative and should be confirmed by a full method validation in the user's laboratory.

| Parameter | Typical Performance Characteristics |

| Linearity (R²) | ≥ 0.995 |

| Calibration Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery (%) | 85 - 115% |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 2',3'-O-Isopropylideneadenosine-13C5 in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the stock solution with acetonitrile (B52724).

-

Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the unlabeled analyte (e.g., adenosine) in methanol.

-

Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking the analyte stock solution into the biological matrix of interest (e.g., human plasma).

Sample Preparation (Protein Precipitation)

-

Sample Spiking: To 100 µL of the biological matrix (e.g., plasma), calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).[5]

-

Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[5]

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.[5]

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[5]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Method

-

Liquid Chromatography (LC):

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient elution to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.[5]

-

-

Mass Spectrometry (MS/MS):

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard must be optimized. For adenosine, a common transition is from the protonated molecule [M+H]⁺ to the protonated adenine (B156593) fragment.[2]

-

Diagrams

Adenosine Signaling Pathway

Caption: Overview of adenosine receptor signaling pathways.[6][7][8][9]

Experimental Workflow

Caption: Experimental workflow for quantification using an internal standard.

Considerations and Best Practices

-

Co-elution: A key consideration is that 2',3'-O-Isopropylideneadenosine-13C5 has reduced polarity compared to adenosine, which may result in different retention times on a reversed-phase column.[2] While a stable isotope-labeled internal standard ideally co-elutes with the analyte, its primary function is to account for variability in extraction and ionization. Careful method development is required to ensure robust and reproducible quantification.

-

Stability: The isopropylidene group is susceptible to hydrolysis under acidic conditions.[2] The use of acidic mobile phases, common in LC-MS, could potentially lead to in-situ deprotection. The stability of the internal standard under the final analytical conditions should be thoroughly evaluated.

-

Method Validation: A full bioanalytical method validation should be performed in accordance with regulatory guidelines to ensure the method is fit for its intended purpose. This includes assessing linearity, accuracy, precision, selectivity, stability, and matrix effects.

Disclaimer: The information provided in these application notes is for research use only and is not intended for diagnostic or therapeutic procedures. The protocols and data presented are intended as a starting point, and users should perform their own optimization and validation for their specific application.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: NMR Spectroscopy of 2',3'-O-Isopropylideneadenosine-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 2',3'-O-Isopropylideneadenosine and its ¹³C₅ isotopologue. This document includes key quantitative data, detailed experimental protocols for NMR analysis, and workflows for its application in metabolic studies and drug development.

Introduction

2',3'-O-Isopropylideneadenosine is a protected nucleoside derivative of adenosine (B11128), widely used as an intermediate in the synthesis of various adenosine analogs with potential therapeutic applications.[1] The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose sugar, enhancing its stability and facilitating specific chemical modifications at other positions. The ¹³C₅-labeled version, 2',3'-O-Isopropylideneadenosine-¹³C₅, incorporates five carbon-13 isotopes in the ribose moiety.[1] This isotopic labeling makes it a powerful tool for a range of biochemical and pharmaceutical research applications, particularly in studies involving mass spectrometry and NMR spectroscopy.[1] In NMR, the ¹³C₅ labeling allows for sensitive and specific tracking of the ribose portion of the molecule, enabling detailed studies of its metabolic fate, interaction with biological targets, and the kinetics of enzymatic reactions.[2]

Data Presentation

Quantitative NMR data for both unlabeled and ¹³C₅-labeled 2',3'-O-Isopropylideneadenosine are summarized below. The ¹H NMR data for the unlabeled compound were obtained in DMSO-d₆. The ¹³C NMR data for the unlabeled compound are based on typical chemical shifts for adenosine derivatives, while the data for the ¹³C₅-labeled compound are predicted based on the unlabeled spectrum and the expected significant enhancement of signals from the labeled ribose carbons.

Table 1: ¹H NMR Data for 2',3'-O-Isopropylideneadenosine in DMSO-d₆

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 8.375 | s | - |

| H-2 | 8.190 | s | - |

| NH₂ | 7.41 | br s | - |

| H-1' | 6.151 | d | 3.1 |

| H-2' | 5.366 | dd | 3.1, 6.0 |

| 5'-OH | 5.29 | t | 5.6 |

| H-3' | 4.991 | dd | 2.3, 6.0 |

| H-4' | 4.245 | m | - |

| H-5'a | 3.59 | dd | 4.6, -11.5 |

| H-5'b | 3.55 | dd | 4.6, -11.5 |

| C(CH₃)₂ | 1.560 | s | - |

| C(CH₃)₂ | 1.337 | s | - |

Data sourced from ChemicalBook.[3]

Table 2: ¹³C NMR Data for 2',3'-O-Isopropylideneadenosine and its ¹³C₅ Isotopologue in DMSO-d₆

| Carbon | Unlabeled Chemical Shift (δ, ppm) | ¹³C₅-Labeled Chemical Shift (δ, ppm) (Predicted) |

| C-6 | 156.1 | 156.1 |

| C-2 | 152.3 | 152.3 |

| C-4 | 149.0 | 149.0 |

| C-8 | 140.0 | 140.0 |

| C-5 | 119.3 | 119.3 |

| C-1' | 90.5 | 90.5 (Enhanced Signal) |

| C-4' | 87.5 | 87.5 (Enhanced Signal) |

| C-2' | 84.0 | 84.0 (Enhanced Signal) |

| C-3' | 81.5 | 81.5 (Enhanced Signal) |

| C-5' | 62.0 | 62.0 (Enhanced Signal) |

| C(CH₃)₂ | 113.5 | 113.5 |

| C(CH₃)₂ | 27.0 | 27.0 |

| C(CH₃)₂ | 25.2 | 25.2 |

Note: The chemical shifts for the unlabeled compound are based on typical values for adenosine derivatives. The predicted data for the ¹³C₅-labeled compound assumes that the chemical shifts will be very similar to the unlabeled compound, but the signals for the five carbons of the ribose moiety (in bold) will be significantly enhanced due to ¹³C enrichment.[4]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol outlines the general procedure for preparing an NMR sample of 2',3'-O-Isopropylideneadenosine-¹³C₅ and acquiring ¹H and ¹³C NMR spectra.

Materials:

-

2',3'-O-Isopropylideneadenosine-¹³C₅

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with 0.03% tetramethylsilane (B1202638) (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2',3'-O-Isopropylideneadenosine-¹³C₅.

-

Dissolve the sample in 0.5-0.7 mL of DMSO-d₆ containing TMS in a clean, dry vial.

-

Vortex the solution until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

-

Shim the magnetic field to obtain optimal resolution.

-

¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the ¹³C enrichment of the ribose carbons, a significantly reduced number of scans will be required compared to an unlabeled sample. Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds.

-

(Optional) 2D NMR: For complete assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments are invaluable for elucidating the connectivity between protons and carbons.

-

Protocol 2: Monitoring Metabolic Fate using ¹³C NMR